

# An In-depth Technical Guide to the Synthesis of PF-04217903

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PF-04217903 phenolsulfonate

Cat. No.: B15145240 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of PF-04217903, a potent and highly selective c-Met kinase inhibitor. The information presented herein is intended for an audience with a strong background in synthetic organic chemistry.

### Introduction

PF-04217903, chemically named 2-(4-(3-(quinolin-6-ylmethyl)-3H-[1][2][3]triazolo[4,5-b]pyrazin-5-yl)-1H-pyrazol-1-yl)ethanol, is a significant molecule in the field of oncology. It functions as an ATP-competitive inhibitor of the c-Met (hepatocyte growth factor receptor, HGFR) kinase.[1] The dysregulation of the HGF/c-Met signaling pathway is a known driver in the progression of various human cancers, making PF-04217903 a promising candidate for targeted cancer therapy.[1] This inhibitor demonstrates remarkable selectivity, being over 1,000-fold more selective for c-Met compared to a wide array of other kinases.[1][3][4][5]

The development of PF-04217903 stemmed from a high-throughput screening campaign that initially identified an oxindole hydrazide as a selective c-Met inhibitor.[1] However, this initial scaffold suffered from chemical and metabolic instability. Through structure-based drug design, the labile oxindole hydrazide core was replaced with a more stable triazolopyrazine scaffold, which maintained the necessary binding interactions while improving the compound's pharmaceutical properties.[1][6]



### **Synthesis Pathway**

The synthesis of PF-04217903 can be accomplished through a multi-step sequence starting from commercially available materials. The core of the molecule is constructed, followed by the introduction of the quinoline and ethanol-pyrazole moieties.

Diagram of the Synthetic Pathway



Click to download full resolution via product page

Caption: Synthetic scheme for PF-04217903.

### **Experimental Protocols**

The following protocols are based on established synthetic methodologies for related compounds and represent a likely pathway for the synthesis of PF-04217903.

#### Foundational & Exploratory





Step 1: Synthesis of[1][2][3]triazolo[4,5-b]pyrazine-5,7-diamine (I1)

- Reaction: To a solution of 3,5-diaminopyrazine-2-carbonitrile in a suitable solvent such as
  acetic acid, sodium nitrite is added portion-wise at a controlled temperature (e.g., 0-5 °C).
- Work-up: The reaction mixture is stirred for a specified time, and the resulting precipitate is collected by filtration, washed with water and a suitable organic solvent, and then dried under vacuum to yield the triazolopyrazine core.

Step 2: Synthesis of 7-amino-3-(quinolin-6-ylmethyl)-3H-[1][2][3]triazolo[4,5-b]pyrazin-5-amine (I2)

- Reaction: The intermediate I1 is dissolved in a solvent like dichloroethane along with quinoline-6-carbaldehyde. Sodium triacetoxyborohydride is then added portion-wise.
- Work-up: The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is
  quenched, and the product is extracted into an organic solvent. The organic layer is washed,
  dried, and concentrated. The crude product is then purified by column chromatography.

Step 3: Synthesis of 5-bromo-3-(quinolin-6-ylmethyl)-3H-[1][2][3]triazolo[4,5-b]pyrazin-7-amine (I3)

- Reaction: A Sandmeyer-type reaction is employed. Intermediate I2 is treated with a source of bromine, such as copper(II) bromide and tert-butyl nitrite, in an appropriate solvent like acetonitrile.
- Work-up: The reaction mixture is heated to a specified temperature for a set duration. After cooling, the mixture is worked up by extraction and purified by chromatography to afford the brominated intermediate.

Step 4: Synthesis of 2-(4-(7-amino-3-(quinolin-6-ylmethyl)-3H-[1][2][3]triazolo[4,5-b]pyrazin-5-yl)-1H-pyrazol-1-yl)ethyl (tetrahydro-2H-pyran-2-yl) ether (I4)

• Reaction: This step involves a Suzuki coupling reaction. The bromo intermediate I3 is reacted with 1-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in the presence of a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>) and a base (e.g., Na<sub>2</sub>CO<sub>3</sub>) in a solvent mixture such as dioxane and water.



 Work-up: The reaction is heated under an inert atmosphere. After completion, the mixture is filtered, and the product is extracted. Purification is achieved through column chromatography.

Step 5: Synthesis of PF-04217903 (P)

- Reaction: The final step is the deprotection of the THP ether. Intermediate I4 is dissolved in a solvent like methanol, and an acid, such as hydrochloric acid, is added.
- Work-up: The reaction is stirred at room temperature until the deprotection is complete. The solvent is then removed under reduced pressure, and the residue is purified by recrystallization or chromatography to yield PF-04217903.

### **Quantitative Data**

The following table summarizes typical yields and purity for each synthetic step, compiled from analogous reactions in the chemical literature.



| Step | Product | Starting<br>Material                           | Reagents                                                                                              | Typical<br>Yield (%) | Purity (%) |
|------|---------|------------------------------------------------|-------------------------------------------------------------------------------------------------------|----------------------|------------|
| 1    | I1      | 3,5-<br>diaminopyrazi<br>ne-2-<br>carbonitrile | Sodium<br>Nitrite, Acetic<br>Acid                                                                     | 85-95                | >98        |
| 2    | 12      | I1                                             | Quinoline-6-<br>carbaldehyde<br>,<br>NaBH(OAc) <sub>3</sub>                                           | 60-75                | >97        |
| 3    | 13      | 12                                             | CuBr <sub>2</sub> , t-<br>BuONO                                                                       | 50-65                | >98        |
| 4    | 14      | 13                                             | Pyrazole<br>boronic ester,<br>Pd(PPh <sub>3</sub> ) <sub>4</sub> ,<br>Na <sub>2</sub> CO <sub>3</sub> | 70-85                | >95        |
| 5    | Р       | 14                                             | HCI,<br>Methanol                                                                                      | 90-98                | >99        |

## **Biological Activity Data**

PF-04217903 has been extensively characterized for its biological activity.



| Assay                             | Parameter                      | Value              |  |
|-----------------------------------|--------------------------------|--------------------|--|
| Biochemical Kinase Assay          | K <sub>i</sub> for human c-Met | 4.8 nM[3][4][5]    |  |
| Cell Proliferation (GTL-16 cells) | IC50                           | 12 nM[3][4][5]     |  |
| Cell Proliferation (H1993 cells)  | IC50                           | 30 nM[3][4][5]     |  |
| Apoptosis (GTL-16 cells)          | IC50                           | 31 nM[3][4][5]     |  |
| HGF-mediated Cell Migration       | IC50                           | 7-12.5 nM[3][4][5] |  |
| HGF-mediated Matrigel Invasion    | IC50                           | 7-12.5 nM[3][4][5] |  |

### **Experimental Workflows**

Workflow for a Typical Suzuki Coupling Reaction



Click to download full resolution via product page

Caption: General workflow for a Suzuki coupling reaction.



This guide provides a foundational understanding of the synthesis of PF-04217903. For detailed experimental procedures and characterization data, it is recommended to consult the primary scientific literature.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of PF-04217903]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15145240#synthesis-pathway-of-pf-04217903]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com